![molecular formula C16H10F4O4 B6408933 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261912-59-7](/img/structure/B6408933.png)
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (3-FMCB) is an organic compound with a molecular formula of C10H7F4O3 and a molecular weight of 248.16 g/mol. It is a white powder at room temperature and is soluble in water and organic solvents. 3-FMCB is a member of the family of compounds known as trifluoromethylbenzoic acids (TFMBs), a group of compounds with a wide range of applications in the fields of science and industry. 3-FMCB is one of the most widely used TFMBs, due to its high purity (95%) and low cost.
Scientific Research Applications
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has also been used in the synthesis of fluorescent probes for imaging applications, as well as in the synthesis of new materials for use in nanotechnology.
Mechanism of Action
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is an organic compound with a high affinity for proteins. It binds to specific proteins in the body and inhibits their activity. This inhibition of protein activity is the mechanism by which 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% exerts its biological effects.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of proteins involved in signal transduction pathways. In addition, 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is highly soluble in water and organic solvents, making it easy to work with. It is also relatively inexpensive, making it an attractive reagent for use in laboratory experiments. However, it is important to note that 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is a potent inhibitor of enzymes and proteins, so it should be used with caution in laboratory experiments.
Future Directions
The potential applications of 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are vast and are still being explored. It is being investigated for use in the synthesis of new materials for use in nanotechnology, as well as for use in the development of new drugs and other biologically active compounds. In addition, 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is being investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is being studied for its potential use in the development of new imaging agents for use in medical imaging.
Synthesis Methods
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized via a two-step process, starting with the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoromethanesulfonic acid (TFSA) in aqueous acetonitrile. This reaction produces 4-fluoro-3-methoxy-5-trifluoromethylbenzoic acid, which is then treated with sodium hydroxide to produce 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. The overall reaction is shown below:
4-Fluoro-3-methoxybenzaldehyde + TFSA → 4-Fluoro-3-methoxy-5-trifluoromethylbenzoic acid
4-Fluoro-3-methoxy-5-trifluoromethylbenzoic acid + NaOH → 3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid
properties
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKYWOUAJABCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691576 | |
Record name | 4'-Fluoro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261912-59-7 | |
Record name | 4'-Fluoro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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